(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Overview
Description
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate is a complex organic compound with the molecular formula C22H26N2O7 and a molecular weight of 430.46 g/mol This compound is characterized by its piperidine ring, which is substituted with a benzyloxyamino group and a benzyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate typically involves multiple steps. One common method includes the following steps :
Formation of the piperidine ring: The initial step involves the formation of the piperidine ring, which is achieved through a series of cyclization reactions.
Introduction of the benzyloxyamino group: The benzyloxyamino group is introduced through a nucleophilic substitution reaction, where a suitable benzyloxyamine derivative reacts with the piperidine ring.
Esterification: The benzyl ester group is introduced through an esterification reaction, where the carboxylic acid group of the piperidine ring reacts with benzyl alcohol in the presence of a catalyst.
Oxalate formation: Finally, the oxalate salt is formed by reacting the synthesized compound with oxalic acid in methanol at 0-45°C for 6 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of reactions, would apply.
Chemical Reactions Analysis
Types of Reactions
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxyamino group.
Reduction: Reduction reactions can occur at the ester and amine groups.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzyloxyamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxyamino group can lead to the formation of nitroso or nitro derivatives, while reduction of the ester group can yield the corresponding alcohol.
Scientific Research Applications
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: It is used in the development of new materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can inhibit the activity of enzymes or disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate: Similar in structure but with an ethyl ester group instead of a benzyl ester group.
(2S,5R)-Methyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate: Similar in structure but with a methyl ester group instead of a benzyl ester group.
Uniqueness
The uniqueness of (2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate lies in its specific substitution pattern, which provides distinct chemical properties and reactivity. The presence of both the benzyloxyamino and benzyl ester groups allows for a wide range of chemical modifications and applications, making it a valuable compound in research and development .
Properties
Molecular Formula |
C22H26N2O7 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
benzyl 5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6) |
InChI Key |
AMOSSTKBTVKFNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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